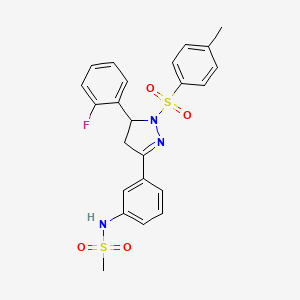

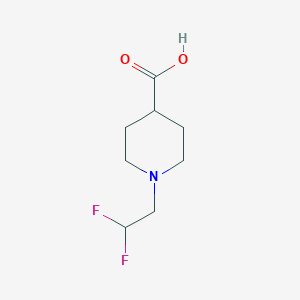

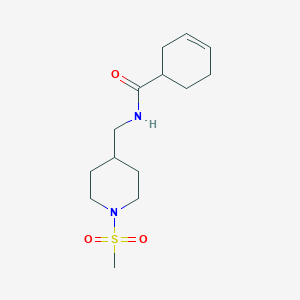

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

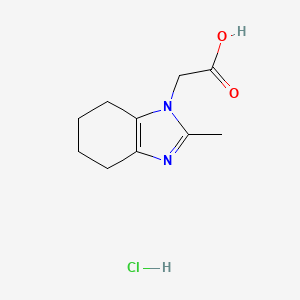

“1-(methylsulfonyl)piperidin-4-amine” is a compound that falls under the category of heterocyclic building blocks . It has an empirical formula of C6H14N2O2S and a molecular weight of 178.25 . This compound is a part of a class of organic compounds known as n-acylpyrrolidines .

Molecular Structure Analysis

The molecular structure of “1-(methylsulfonyl)piperidin-4-amine” involves a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Physical And Chemical Properties Analysis

“1-(methylsulfonyl)piperidin-4-amine” is a solid compound with an empirical formula of C6H14N2O2S and a molecular weight of 178.25 .Applications De Recherche Scientifique

Role in Drug Design

Piperidines, which are part of the structure of your compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

2. Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) The compound is a derivative of piperidine and has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is useful for treating cancer . CDK2 is a crucial protein in the regulation of the cell cycle and has been implicated in various types of cancer .

Synthesis of Biologically Active Piperidines

The compound could be used as a substrate in the synthesis of biologically active piperidines . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Pharmaceutical Applications

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Antioxidant Action

Piperidine-based compounds have been found to have powerful antioxidant action because of their capability of hindering or suppressing free radicals .

Alkaloids

Piperidine derivatives are present in alkaloids, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide Similar compounds have been reported to inhibit cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .

Mode of Action

The exact mode of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide If it acts like other cdk2 inhibitors, it may bind to the active site of the enzyme, preventing its interaction with cyclin and atp, thereby inhibiting the phosphorylation of downstream targets and halting cell cycle progression .

Biochemical Pathways

The biochemical pathways affected by N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide are likely related to cell cycle regulation, given its potential role as a CDK2 inhibitor . By inhibiting CDK2, it could affect the transition from the G1 phase to the S phase of the cell cycle, thereby inhibiting cell proliferation .

Result of Action

The molecular and cellular effects of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide If it acts as a cdk2 inhibitor, it could lead to cell cycle arrest, preventing cells from proliferating . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Propriétés

IUPAC Name |

N-[(1-methylsulfonylpiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3S/c1-20(18,19)16-9-7-12(8-10-16)11-15-14(17)13-5-3-2-4-6-13/h2-3,12-13H,4-11H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJMQYUSGOPQJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2CCC=CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2692107.png)

![1-[2-(Trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2692109.png)

![3-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2692111.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B2692118.png)

![N-(2-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2692119.png)

![Ethyl 4-[[2-[1-[2-[(2-methoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2692120.png)